![molecular formula C18H34N2O6 B13914518 tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate
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Overview
Description
tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a dihydroxy octenyl chain, and a carbamate functional group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate typically involves multiple steps:
Formation of the Octenyl Chain: The octenyl chain can be synthesized through a series of reactions starting from simpler alkenes or alkynes
Carbamate Formation: The carbamate group is introduced by reacting the appropriate amine with tert-butyl chloroformate under basic conditions.
Coupling Reactions: The final step involves coupling the dihydroxy octenyl chain with the carbamate group using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The double bond in the octenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of carbamate derivatives with different substituents.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents: The compound can be explored for its potential therapeutic effects in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxyl groups and the double bond in the octenyl chain can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate: shares similarities with other carbamate compounds such as di-tert-butyl hydrazodiformate and tert-butyl diazoacetate.
Uniqueness
Structural Features: The presence of both hydroxyl groups and a double bond in the octenyl chain, along with the carbamate group, makes this compound unique compared to other carbamates.
Reactivity: Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution adds to its versatility.
Properties
Molecular Formula |
C18H34N2O6 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate |
InChI |
InChI=1S/C18H34N2O6/c1-17(2,3)25-15(23)19-13(11-21)9-7-8-10-14(12-22)20-16(24)26-18(4,5)6/h7-8,13-14,21-22H,9-12H2,1-6H3,(H,19,23)(H,20,24)/b8-7+ |
InChI Key |
FIQAVAIXXHSDPF-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C/C=C/CC(CO)NC(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CCC(CO)NC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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